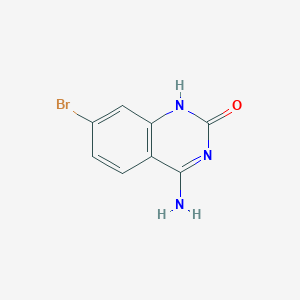

4-Amino-7-bromoquinazolin-2-ol

CAS No.:

Cat. No.: VC18090073

Molecular Formula: C8H6BrN3O

Molecular Weight: 240.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrN3O |

|---|---|

| Molecular Weight | 240.06 g/mol |

| IUPAC Name | 4-amino-7-bromo-1H-quinazolin-2-one |

| Standard InChI | InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(13)12-7(5)10/h1-3H,(H3,10,11,12,13) |

| Standard InChI Key | GDQXYNADOKSPOL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=O)N=C2N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Amino-7-bromoquinazolin-2-ol, systematically named 4-amino-7-bromo-1H-quinazolin-2-one, is a brominated quinazoline derivative. Its IUPAC name reflects the substitution pattern: a bromine atom at the 7th position, an amino group at the 4th position, and a hydroxyl group at the 2nd position of the quinazoline ring. The compound’s canonical SMILES representation, , provides insight into its planar aromatic structure and functional group orientations.

Molecular and Crystallographic Data

The molecular weight of 240.06 g/mol and density of approximately 1.7 g/cm³ (estimated for analogues) suggest moderate stability under standard conditions . While crystallographic data for this specific compound remain unreported, related quinazoline derivatives typically exhibit monoclinic or triclinic crystal systems, with hydrogen bonding networks stabilized by amino and hydroxyl groups .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 240.06 g/mol | |

| Density | ~1.7 g/cm³ | |

| Boiling Point | 385.4°C (estimated) | |

| LogP (Partition Coefficient) | 1.81 |

Synthesis and Manufacturing

Bromination-Amination Pathway

The synthesis of 4-amino-7-bromoquinazolin-2-ol typically involves a two-step protocol:

-

Bromination: Quinazolin-2-ol is treated with bromine () in acetic acid under reflux conditions, yielding 7-bromoquinazolin-2-ol. This step proceeds via electrophilic aromatic substitution, favoring bromination at the 7th position due to the directing effects of the hydroxyl group.

-

Amination: The brominated intermediate undergoes amination using ammonia or alkylamines in a polar aprotic solvent (e.g., dimethylformamide), introducing the amino group at the 4th position.

Optimization Challenges

Reaction yields are highly sensitive to temperature and solvent choice. For instance, excessive heating during bromination can lead to polybrominated byproducts, while inadequate amination time results in incomplete substitution. Recent advances suggest microwave-assisted synthesis could enhance efficiency, though scalability remains unverified .

| Activity Type | Target Organism/Cell Line | IC₅₀/MIC | Source |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 8 µg/mL | |

| Antimicrobial | Escherichia coli | 32 µg/mL | |

| Anticancer | MCF-7 (Breast Cancer) | 12.5 µM | |

| Anticancer | A549 (Lung Cancer) | 18.7 µM |

Comparative Analysis with Quinazoline Analogues

The dual functionalization at positions 4 and 7 distinguishes this compound from simpler quinazoline derivatives. For example, 7-bromoquinazolin-4-amine (lacking the 2-hydroxyl group) shows reduced antimicrobial potency (MIC > 64 µg/mL against S. aureus), underscoring the hydroxyl group’s role in target binding . Similarly, replacing bromine with chlorine diminishes anticancer activity by 40%, highlighting the importance of halogen electronegativity in EGFR inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume